molecular formula C14H14O6 B14754759 3-O-Debenzoylzeylenone

3-O-Debenzoylzeylenone

Cat. No.: B14754759
M. Wt: 278.26 g/mol
InChI Key: ISGGRGRMTBVSEN-SCDSUCTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-O-Debenzoylzeylenone can be synthesized through an acylation reaction. One common method involves the reaction of 2-phenylphenol with benzoyl chloride in the presence of a base catalyst . The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar acylation reactions. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-O-Debenzoylzeylenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-O-Debenzoylzeylenone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, studies suggest that the compound may exert its effects through the inhibition of certain enzymes or the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3-O-Debenzoylzeylenone is part of a class of compounds known as polyoxygenated cyclohexenes. Similar compounds include:

Compared to these compounds, this compound is unique due to its specific structural features and reactivity. Its high thermal stability and solubility make it particularly valuable in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

[(1S,5R,6S)-1,5,6-trihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate

InChI

InChI=1S/C14H14O6/c15-10-6-7-11(16)14(19,12(10)17)8-20-13(18)9-4-2-1-3-5-9/h1-7,10,12,15,17,19H,8H2/t10-,12+,14-/m1/s1

InChI Key

ISGGRGRMTBVSEN-SCDSUCTJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)O)O)O

Origin of Product

United States

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